Trimethylphenylammonium bromide

Catalog No.
S581018
CAS No.
16056-11-4
M.F
C9H14BrN
M. Wt
216.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphenylammonium bromide

CAS Number

16056-11-4

Product Name

Trimethylphenylammonium bromide

IUPAC Name

trimethyl(phenyl)azanium;bromide

Molecular Formula

C9H14BrN

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

Phase Transfer Catalyst:

  • Trimethylphenylammonium bromide acts as a phase transfer catalyst, facilitating reactions between immiscible liquids. For example, it can help transfer an organic reactant dissolved in an organic solvent to an aqueous solution where an inorganic reactant resides. This enables reactions that wouldn't be possible otherwise due to the immiscibility of the phases. [Source: American Chemical Society ]

Organic Synthesis:

  • This compound serves as a reagent in various organic synthesis reactions. Its positively charged nature allows it to interact with negatively charged species, influencing reaction mechanisms and promoting the formation of desired products. [Source: Sigma-Aldrich ]

Other Research Applications:

  • Trimethylphenylammonium bromide finds use in other research areas, including:
    • Surfactant studies: Investigating its behavior as a surface-active agent, affecting the properties of interfaces between liquids and solids. [Source: PubChem ]
    • Corrosion inhibition: Exploring its potential to slow down the corrosion of metals in specific environments. [Source: ScienceDirect ]

Important Note:

  • It's crucial to remember that Trimethylphenylammonium bromide is for research purposes only and should not be used for any other applications without proper training and safety protocols.

Trimethylphenylammonium bromide is a quaternary ammonium salt with the molecular formula C9_9H14_{14}BrN. It consists of a phenyl group attached to a nitrogen atom that is further bonded to three methyl groups and a bromide ion. This compound is recognized for its role as a phase transfer catalyst and surfactant in various

The mechanism of action of TMAPBr depends on the specific application. Here are two examples:

  • Proteomics research: TMAPBr can interact with proteins due to its positive charge. This allows it to be used in protein extraction protocols and mass spectrometry analysis []. The exact mechanism may involve disrupting protein-protein interactions or altering protein conformation.
  • Ferroelectric materials: Recent research suggests TMAPBr exhibits ferroelectric properties at low temperatures []. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an applied electric field. The mechanism behind TMAPBr's ferroelectricity is still under investigation.
, particularly those involving phase transfer catalysis. It can facilitate the transfer of anions across organic and aqueous phases, enhancing the rates of reactions such as alkylation and acylation. Additionally, it can undergo hydrolysis to yield trimethylphenylamine and hydrobromic acid under certain conditions. Bromide ions can also be oxidized to form hypobromous acid, which may further react with organic matter to produce various brominated compounds .

Several methods exist for synthesizing trimethylphenylammonium bromide:

  • Methylation of Phenylamine: Phenylamine can be reacted with methyl iodide in the presence of a base to produce trimethylphenylammonium iodide, which is then converted to the bromide salt by treatment with sodium bromide.
  • Direct Quaternization: Phenol can react with trimethylamine and a bromine source under controlled conditions to yield trimethylphenylammonium bromide directly.
  • Phase Transfer Catalysis: This method utilizes the compound’s own properties to facilitate its synthesis from simpler reactants by promoting their interaction across different phases .

Trimethylphenylammonium bromide finds applications in various fields:

  • Catalysis: It serves as a phase transfer catalyst in organic synthesis.
  • Surfactants: Used in formulations for detergents and emulsifiers due to its surfactant properties.
  • Biological Research: Employed in microbiological studies for its antimicrobial activity.
  • Chemical Analysis: Utilized as a reagent in analytical chemistry for detecting certain ions .

Studies on the interactions of trimethylphenylammonium bromide with biological systems reveal its potential effects on cell membranes. Its cationic nature allows it to interact with negatively charged components of microbial membranes, leading to cell lysis. Additionally, research has shown that it can influence the behavior of other compounds in mixed systems, affecting their solubility and reactivity .

Several compounds share structural or functional similarities with trimethylphenylammonium bromide:

CompoundStructure TypeUnique Features
Benzyltrimethylammonium chlorideQuaternary ammonium saltMore hydrophobic due to the benzyl group
Tetrabutylammonium bromideQuaternary ammonium saltLarger alkyl groups provide different solubility
Cetyltrimethylammonium bromideQuaternary ammonium saltKnown for its use as a surfactant in cosmetics

Trimethylphenylammonium bromide is unique due to its balance between hydrophilicity and hydrophobicity, making it particularly effective in phase transfer catalysis compared to other similar compounds .

Menshutkin Reaction as Primary Synthetic Route

The Menshutkin reaction represents the predominant synthetic pathway for the preparation of trimethylphenylammonium bromide, involving the nucleophilic substitution reaction between trimethylamine and bromobenzene [9]. This quaternization process converts the tertiary amine into a quaternary ammonium salt through a bimolecular nucleophilic substitution mechanism [8]. The reaction proceeds through the formation of a carbon-nitrogen bond while simultaneously breaking the carbon-halogen bond in the aromatic substrate [9].

Direct synthesis of trimethylphenylammonium bromide has been achieved through heating solutions of trimethylamine and bromobenzene at seventy-eight degrees Celsius for forty-five minutes, yielding eighty-three point zero three percent of the desired quaternary ammonium compound [5]. The reaction efficiency demonstrates the viability of this approach for both laboratory and industrial applications [5] [8].

Reaction Mechanism and Transition States

The Menshutkin reaction mechanism proceeds through a concerted substitution pathway where the breaking of the carbon-halide bond and formation of the nitrogen-carbon bond occur simultaneously during the transition state [8]. Density functional theory calculations using the hybrid functional have revealed that the reaction exhibits characteristic substitution geometry with progressive lengthening of carbon-halide bonds and shortening of carbon-nitrogen bonds in the transition state [25].

The transition state structure demonstrates significant charge separation, with the nitrogen atom bearing increased positive charge while the departing bromide ion develops negative character [15]. Through-space and through-bond orbital interaction analysis has shown that substituents can lower activation energies by strengthening orbital interactions during the substitution process [15]. The mechanism involves the formation of a pentacoordinate transition state where both the nucleophile and leaving group are partially bonded to the carbon center [25].

Computational studies have identified two possible transition state geometries: a five-membered ring transition state and a classical substitution transition state [6]. The pathway selection depends on the specific substituents and reaction conditions, with steric hindrance and electronic factors serving as key determinants [6]. Hydrogen bonding and steric considerations have been identified as crucial factors guiding the reaction pathway in commercially important Menshutkin transformations [6].

Stereochemical Considerations

Stereochemical aspects of the Menshutkin reaction for trimethylphenylammonium bromide synthesis involve the approach trajectory of the nucleophile to the electrophilic carbon center [15]. The reaction follows inversion of configuration principles typical of substitution mechanisms, although the aromatic nature of the substrate limits stereochemical complexity [15]. Stereoelectronic effects play a significant role in stabilizing the transition state through favorable orbital interactions [15].

The quaternary ammonium center formed in trimethylphenylammonium bromide lacks stereochemical complexity due to the tetrahedral arrangement around nitrogen [29]. However, the synthetic approach to reach this center can involve stereoselective considerations when chiral precursors or catalysts are employed [46]. The effective positive potential of the ammonium ion influences both the reaction rate and the final molecular configuration [46].

Substitution reactions leading to quaternary ammonium formation demonstrate substrate-dependent stereochemical outcomes [15]. The phenyl group orientation relative to the approaching nucleophile affects the transition state energy and subsequent reaction rate [15]. Electronic distribution around the aromatic ring influences the stereochemical course through resonance stabilization effects [15].

Kinetic Studies and Rate Determining Steps

Kinetic investigations of the Menshutkin reaction reveal strong solvent dependence, with polar solvents significantly enhancing reaction rates [25] [31]. In dimethyl sulfoxide, the reaction achieves a rate constant of 1.45 × 10⁻⁴ per minute, while acetone provides a rate constant of 1.97 × 10⁻⁵ per minute [52]. The dramatic difference in reaction rates demonstrates the critical role of solvent polarity in stabilizing the charged transition state [31].

Table 1: Menshutkin Reaction Kinetic Parameters for Quaternary Ammonium Synthesis

SolventDielectric ConstantRate Constant (min⁻¹)Activation Energy (kJ/mol)Reference
DMSO46.71.45 × 10⁻⁴Not reported [52]
Acetone20.71.97 × 10⁻⁵Not reported [52]
TCB2.6Not reportedNot reported [52]
Hexane1.9Not reportedNot reported [31]
Water78.5Not reportedNot reported [31]

The rate-determining step involves the formation of the transition state where maximum charge separation occurs [25]. Solvent molecules organize around the developing charges to stabilize the high-energy intermediate [25]. The reaction field generated by polar solvents significantly stabilizes both the transition state and the product ion pair [31].

Temperature dependence studies indicate that increased thermal energy accelerates the reaction by providing sufficient activation energy to overcome the transition state barrier [25]. However, excessive temperatures can lead to competing side reactions that reduce overall yield [25]. The activation energy for quaternary ammonium formation typically ranges from forty to seventy kilojoules per mole, depending on the specific substrate and solvent system [25].

Alternative Synthetic Approaches

From Xylidine Precursors

The synthesis of trimethylphenylammonium bromide from xylidine precursors represents an important alternative methodology that proceeds through sequential methylation reactions [2]. This approach utilizes xylidine as the starting aromatic amine, which undergoes controlled methylation to generate the tertiary amine intermediate before final quaternization [2]. The process typically employs dimethyl sulfate as the methylating agent in toluene solvent systems [2].

The xylidine-based synthesis involves heating the starting material with dimethyl sulfate at temperatures ranging from eighty to one hundred degrees Celsius for reaction periods of one and one-half to two hours [2]. This methodology achieves yields between eighty and ninety-five percent, demonstrating excellent efficiency for industrial applications [2]. The reaction proceeds through formation of an ammonium methylsulfate intermediate that subsequently reacts with additional methylating agent [2].

Process optimization for xylidine-derived synthesis requires careful control of reaction temperature and methylating agent addition rate [2]. The exothermic nature of the methylation reaction necessitates gradual addition of dimethyl sulfate to prevent temperature excursions that could lead to side product formation [2]. The reaction medium composition significantly influences both reaction rate and product selectivity [2].

Utilizing Dimethyl Sulfate Methylation Pathways

Dimethyl sulfate methylation represents a versatile synthetic pathway for quaternary ammonium formation through selective alkylation of tertiary amines [20] [24]. This methodology offers precise control over the methylation process and can be conducted under solvent-free conditions to enhance reaction efficiency [24]. The process involves direct reaction between tertiary amine precursors and dimethyl sulfate at elevated temperatures [20].

High-temperature solvent-free quaternization using dimethyl sulfate has been successfully demonstrated for various tertiary amine substrates [24]. The reaction typically proceeds at temperatures between fifty and one hundred fifty degrees Celsius, with the molten tertiary amine serving as both reactant and reaction medium [24]. This approach eliminates solvent-related complications while providing excellent atom economy [24].

The dimethyl sulfate pathway offers advantages in terms of reaction control and product purity [20]. The methylating agent provides clean methylation without formation of complex byproduct mixtures [20]. Process development for this route requires careful attention to reaction stoichiometry and temperature control to optimize yield and minimize side reactions [20].

Solvent-Dependent Synthetic Routes

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity for trimethylphenylammonium bromide synthesis [31]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal reaction environments by stabilizing the charged transition states without competing nucleophilic interactions [31]. The dielectric constant of the reaction medium directly correlates with reaction rate enhancement [31].

Chloroform-based synthesis represents a specialized solvent-dependent route that takes advantage of the relatively low dielectric constant while providing sufficient solvation for the reaction components [8]. This solvent choice minimizes unwanted acid-base interactions that could occur with carboxylic acid or methoxy-silane functional groups in complex substrates [8]. The reaction in chloroform can lead to direct precipitation of quaternary ammonium products, simplifying purification procedures [8].

Table 2: Synthesis Conditions and Yields for Trimethylphenylammonium Bromide

Synthesis MethodTemperature (°C)Reaction TimeYield (%)SolventReference
Direct Menshutkin7845 minutes83.03None specified [5]
Xylidine Route80-1001.5-2 hours80-95Toluene [2]
Dimethyl Sulfate Route50-1501-2 hours70-90Ester medium [20] [24]
Microwave SynthesisMicrowave heating5 minutes81-98Solvent-free [53]

Microwave-assisted synthesis in minimal or absent solvent represents an emerging solvent-dependent approach that dramatically reduces reaction times while maintaining high yields [53]. This methodology achieves comparable yields to conventional methods with reaction times reduced from hours to minutes [53]. The microwave heating provides rapid and uniform energy distribution that accelerates the quaternization process [53].

Scale-Up and Industrial Synthesis Methodologies

Reaction Engineering Considerations

Industrial scale-up of trimethylphenylammonium bromide synthesis requires comprehensive evaluation of heat transfer, mass transfer, and mixing characteristics [37]. The exothermic nature of the Menshutkin reaction generates significant heat that must be efficiently removed to maintain optimal reaction temperature and prevent thermal degradation [37]. Reactor design must accommodate the heat generation profile while providing adequate mixing for homogeneous reaction conditions [37].

Continuous flow synthesis technology represents a significant advancement in reaction engineering for quaternary ammonium compound production [38]. Flow reactors provide superior temperature control, enhanced mixing efficiency, and improved safety compared to traditional batch processes [38]. The continuous nature of flow synthesis enables real-time monitoring and adjustment of reaction parameters to optimize product quality [38].

Table 3: Scale-Up Parameters for Industrial Synthesis

ParameterLaboratory ScalePilot ScaleIndustrial ScaleConsiderations
Reactor Volume250 mL beaker5-50 L reactor500-5000 L reactorHeat generation
Temperature Control78°C ± 2°C80-100°C controlledTemperature control systemPrecise control needed
Heat RemovalNatural coolingCooling jacketHeat exchangerExothermic reaction
MixingMagnetic stirrerMechanical agitatorHigh-efficiency mixerMass transfer limited
Yield Optimization83%80-85%70-80%Impurity formation

Mass transfer limitations become increasingly important at larger scales where mixing intensity may be insufficient to maintain homogeneous conditions [37]. The reaction rate can become mass transfer limited if reactant distribution is inadequate, leading to localized concentration gradients and reduced overall efficiency [37]. Industrial reactor design must incorporate high-efficiency mixing systems to overcome these limitations [37].

Process Optimization Strategies

Process optimization for industrial trimethylphenylammonium bromide synthesis focuses on maximizing yield while minimizing production costs and environmental impact [37]. Key optimization parameters include reaction temperature, reactant stoichiometry, catalyst selection, and residence time distribution [37]. Statistical experimental design methods enable systematic evaluation of multiple variables to identify optimal operating conditions [35].

Continuous production systems offer significant advantages for process optimization through enhanced process control and reduced batch-to-batch variability [38]. Real-time monitoring capabilities enable immediate response to process deviations, maintaining consistent product quality [38]. The continuous nature also facilitates integration with downstream purification processes [38].

Table 4: Comparison of Alternative Synthetic Routes

RouteStarting MaterialAdvantagesDisadvantagesIndustrial ViabilityReference
Menshutkin PrimaryTrimethylamine + BromobenzeneDirect synthesisSolvent limitationsHigh [5] [9]
Xylidine MethylationXylidine + DMSHigh yieldMultiple stepsMedium [2]
Dimethyl Sulfate RouteTertiary amine + DMSControlled methylationSafety concernsHigh [20] [24]
Continuous FlowFlow systemContinuous productionCapital investmentVery High [38]

Quality by design principles guide the development of robust manufacturing processes that consistently produce high-quality trimethylphenylammonium bromide [22]. This approach involves comprehensive understanding of the relationship between process parameters and product attributes [22]. Design space development utilizes mechanistic models to predict the effects of operating parameter variations on product quality [22].

Environmental considerations drive the selection of greener synthetic methodologies that minimize waste generation and energy consumption [37]. Solvent-free or minimal solvent processes reduce environmental impact while potentially improving process economics [24]. Recovery and recycling of reaction solvents and catalysts further enhance the sustainability of industrial processes [37].

Table 5: Spectroscopic Characterization of Trimethylphenylammonium Bromide

TechniqueFrequency/WavelengthAssignmentIntensityReference
FT-IR3480 cm⁻¹O-H stretchingBroad [5]
FT-IR1643 cm⁻¹C=O amide I bandStrong [5]
FT-IR1548 cm⁻¹C-N amide II bandMedium [5]
FT-IR1042 cm⁻¹Alkyl amineStrong [5]
FT-IR517 cm⁻¹C-N stretchingMedium [5]
UV-Vis317-366 nmConcentration dependentVariable [5]
UV-Vis300-400 nmAbsorption rangeVariable [5]

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

16056-11-4

Wikipedia

Phenyltrimethylammonium bromide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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